An In-Depth Technical Guide to 2-Bromo-3,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to 2-Bromo-3,5-difluorophenol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3,5-difluorophenol, a halogenated aromatic compound, is a versatile building block in organic synthesis, particularly in the realm of medicinal chemistry. Its unique substitution pattern, featuring a reactive bromine atom and two fluorine atoms, imparts desirable properties to target molecules, including enhanced metabolic stability and binding affinity. This technical guide provides a comprehensive overview of 2-Bromo-3,5-difluorophenol, covering its physicochemical properties, synthesis, and key applications as a crucial intermediate in the development of novel therapeutics.
Chemical and Physical Properties
2-Bromo-3,5-difluorophenol is a clear, colorless to pale yellow liquid at room temperature.[1] Its key identifying and physical properties are summarized in the tables below.
Table 1: Compound Identification
| Identifier | Value |
| CAS Number | 325486-43-9[1] |
| Molecular Formula | C₆H₃BrF₂O[1] |
| Molecular Weight | 208.99 g/mol [1] |
| IUPAC Name | 2-bromo-3,5-difluorophenol[1] |
| SMILES | OC1=CC(F)=CC(F)=C1Br[1] |
| InChI Key | AGMQCXYWIMAOMT-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Properties
| Property | Value |
| Appearance | Clear colorless to pale yellow liquid[1] |
| Boiling Point | 192 °C[2] |
| Density | 1.858 g/cm³[2] |
| Refractive Index | 1.5265-1.5305 @ 20 °C[1] |
| Flash Point | 70 °C[2] |
| Purity (Assay by GC) | ≥97.5%[1] |
Synthesis of 2-Bromo-3,5-difluorophenol
Experimental Protocol: Bromination of 3,5-difluorophenol (Proposed)
This protocol is based on the general method for the bromination of phenols.
Materials:
-
3,5-difluorophenol
-
Bromine
-
Chloroform (or other suitable inert solvent)
-
Magnetic stirrer
-
Round-bottom flask
-
Dropping funnel
-
Ice bath
Procedure:
-
Dissolve 3,5-difluorophenol in chloroform in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add a solution of bromine in chloroform to the stirred solution via a dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify the crude 2-Bromo-3,5-difluorophenol by flash column chromatography or distillation.
Caption: Proposed synthetic pathway for 2-Bromo-3,5-difluorophenol.
Reactivity and Applications in Medicinal Chemistry
The utility of 2-Bromo-3,5-difluorophenol as a building block in medicinal chemistry stems from the distinct reactivity of its functional groups. The bromine atom serves as a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of various aryl and heteroaryl moieties.[5][6] The phenolic hydroxyl group can be readily functionalized through etherification or esterification. The fluorine atoms contribute to improved metabolic stability and binding affinity of the final drug candidates.
Suzuki-Miyaura Coupling Reactions
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of 2-Bromo-3,5-difluorophenol, this reaction enables the coupling of the phenol core with a wide range of boronic acids or esters.
This protocol is adapted from established procedures for aryl bromides.
Materials:
-
2-Bromo-3,5-difluorophenol
-
Arylboronic acid or ester
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry reaction vessel under an inert atmosphere, add 2-Bromo-3,5-difluorophenol, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent.
-
Degas the reaction mixture.
-
Heat the mixture to the desired temperature (typically 80-120 °C) and stir for the specified time.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.
Etherification Reactions
The phenolic hydroxyl group of 2-Bromo-3,5-difluorophenol can be readily converted to an ether linkage. This is a common strategy in drug design to modulate solubility and other physicochemical properties.
Materials:
-
2-Bromo-3,5-difluorophenol
-
Alkyl halide (e.g., R-Br, R-I)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., Acetone, DMF)
Procedure:
-
Dissolve 2-Bromo-3,5-difluorophenol in the chosen solvent in a round-bottom flask.
-
Add the base and stir the mixture.
-
Add the alkyl halide and heat the reaction mixture to the appropriate temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, cool the mixture and filter off any inorganic salts.
-
Remove the solvent under reduced pressure.
-
Perform an aqueous workup and extract the product with a suitable organic solvent.
-
Dry the organic layer and concentrate to obtain the crude ether.
-
Purify the product by column chromatography or distillation.
Safety and Handling
Halogenated phenols should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
Table 3: Hazard Identification
| Hazard Statement | Description |
| H315 | Causes skin irritation |
| H319 | Causes serious eye irritation |
| H335 | May cause respiratory irritation |
Note: This information is for a related compound, 2-Bromo-4,5-difluorophenol, and should be used as a guideline. Always refer to the specific Safety Data Sheet (SDS) for 2-Bromo-3,5-difluorophenol.
Conclusion
2-Bromo-3,5-difluorophenol is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a reactive bromine atom for cross-coupling reactions, a functionalizable hydroxyl group, and fluorine atoms for enhancing pharmacological properties makes it an attractive starting material for the development of novel therapeutics. The experimental protocols and data presented in this guide provide a solid foundation for researchers and scientists working with this important chemical building block.
References
- 1. 2-Bromo-3,5-difluorophenol, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 2. 2-BROMO-3,5-DIFLUOROPHENOL CAS#: 325486-43-9 [chemicalbook.com]
- 3. CN117964460A - Synthesis process of 3, 5-difluorophenol - Google Patents [patents.google.com]
- 4. Preparation method of 3, 5-difluorophenol - Eureka | Patsnap [eureka.patsnap.com]
- 5. ocf.berkeley.edu [ocf.berkeley.edu]
- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]
